2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
Brand Name: Vulcanchem
CAS No.: 40890-47-9
VCID: VC3824242
InChI: InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
SMILES: COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one

CAS No.: 40890-47-9

Cat. No.: VC3824242

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one - 40890-47-9

Specification

CAS No. 40890-47-9
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name 2-benzyl-4-chloro-5-methoxypyridazin-3-one
Standard InChI InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Standard InChI Key KVZQNLPOHROISY-UHFFFAOYSA-N
SMILES COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl
Canonical SMILES COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

The compound’s structure consists of a pyridazin-3(2H)-one ring substituted at positions 2, 4, and 5 with benzyl, chlorine, and methoxy groups, respectively. Key identifiers include:

PropertyValue
Molecular FormulaC12H11ClN2O2\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_2
Molecular Weight250.68 g/mol
SMILESCOC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl
InChIKeyKVZQNLPOHROISY-UHFFFAOYSA-N
CAS Number40890-47-9

The benzyl group at position 2 enhances lipophilicity, while the electron-withdrawing chlorine and methoxy groups influence electronic distribution and reactivity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one typically involves multi-step reactions:

  • Condensation and Cyclization:
    Hydrazine derivatives react with ketoesters or aldehydes to form dihydropyridazinones, followed by oxidation to pyridazinones. For example, 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one undergoes bromine-magnesium exchange using MesMgBr, enabling selective functionalization .

  • Chlorination and Methoxylation:
    Chlorination at position 4 is achieved using reagents like phosphorus oxychloride (POCl3_3), while methoxylation at position 5 employs methanol under basic conditions .

  • Cross-Coupling Reactions:
    Palladium-catalyzed Suzuki-Miyaura coupling with 2-formylphenylboronic acid yields biaryl derivatives, which cyclize with ammonia to form fused heterocycles .

Reactivity Profiles

  • Electrophilic Substitution: The electron-deficient pyridazinone ring facilitates substitutions at positions 4 and 5.

  • Nucleophilic Additions: Grignard reagents target the carbonyl group, forming intermediates for further derivatization .

  • Magnesium-Halogen Exchange: MesMgBr selectively replaces bromine at position 5, enabling the introduction of aryl or alkyl groups .

Pharmacological Applications

Drug Development

Pyridazinones are explored as scaffolds for:

  • COX-2 Inhibitors: Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives show selective COX-2 inhibition, outperforming indomethacin in anti-inflammatory assays .

  • Antihypertensive Agents: Analogues with substituted benzyl groups reduce blood pressure in rodent models via vasodilation .

Agricultural Chemistry

Pyridazinone-based herbicides target acetolactate synthase (ALS), inhibiting weed growth. Chlorine substituents enhance phytotoxic activity, enabling low-dose applications .

Recent Advances and Future Directions

Synthetic Optimization

Recent efforts focus on green chemistry approaches, such as ionic liquid-catalyzed cyclocondensations, to improve yield and reduce waste .

Targeted Drug Delivery

Nanoparticle-encapsulated pyridazinones enhance bioavailability in cancer models, with ongoing trials for glioblastoma therapy .

Computational Modeling

QSAR studies predict substituent effects on bioactivity, guiding the design of potent analogs with reduced off-target effects .

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